molecular formula C13H6ClF6NO B2432496 3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 1795483-74-7

3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No.: B2432496
CAS No.: 1795483-74-7
M. Wt: 341.64
InChI Key: INZRMVATIRHCQC-UHFFFAOYSA-N
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Description

“3-Chloro-5-(trifluoromethyl)phenol” is a compound that has a molecular formula of C7H4ClF3O . It’s also known by several other names, including 3-chloro-5-hydroxybenzotrifluoride, 3-chloro-5-trifluoromethyl-phenol, 3-trifluoromethyl-5-chlorophenol, and 5-chloro-3-trifluoromethyl phenol .


Synthesis Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Recent advances in trifluoromethylation involve carbon-centered radical intermediates .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5-(trifluoromethyl)phenol” includes a phenol group (a benzene ring with a hydroxyl group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a chlorine atom .


Chemical Reactions Analysis

Trifluoromethylation is a key process in the synthesis of many compounds, including those with trifluoromethyl groups . This process involves the addition of a trifluoromethyl group to a molecule .


Physical and Chemical Properties Analysis

The molecular weight of “3-Chloro-5-(trifluoromethyl)phenol” is 196.55 g/mol . Its IUPAC name is 3-chloro-5-(trifluoromethyl)phenol, and its SMILES representation is OC1=CC(Cl)=CC(=C1)C(F)(F)F .

Scientific Research Applications

Applications in Synthesis and Bioactivity

Synthesis and Bioactivity of Acrylate and Acrylonitrile Derivatives A study developed novel Baylis-Hillman adduct derivatives containing 3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine. One derivative, in particular, demonstrated significant broad-spectrum fungicidal activity against various plant diseases (Yu et al., 2006).

Development of Pesticides this compound is widely utilized in the synthesis of pesticides, demonstrating its importance in agricultural chemistry (Lu Xin-xin, 2006).

Applications in Crystallography and Structural Analysis

Crystal Structure of Fluazinam In crystallography, the molecule was analyzed as part of the fungicide fluazinam, revealing specific geometric and intermolecular interactions, indicative of its complex structural characteristics (Jeon et al., 2013).

Synthesis of Pyrazolo[1,5‐a]Pyridines The compound is also involved in the synthesis of other complex molecules like Pyrazolo[1,5‐a]Pyridines, indicating its utility in the development of various heterocyclic compounds (Greszler & Stevens, 2009).

Applications in Synthesis Principles and Techniques

Synthesis Reaction Principles Its synthesis principles and the effects of various molecular groups on the feasibility of chlorination and fluorination have been extensively studied, highlighting its complex chemistry and the importance of understanding its reactive nature (Liu Guang-shen, 2014).

Logistics in Halopyridinecarboxylic Acids Preparation The molecule plays a role in the preparation of isomeric halopyridinecarboxylic acids, demonstrating its versatility and the logistical considerations required in its manipulation (Cottet & Schlosser, 2004).

Safety and Hazards

“3-Chloro-5-(trifluoromethyl)phenol” can cause severe skin burns and eye damage. It’s harmful if swallowed and in contact with skin . It’s classified as a corrosive liquid, acidic, organic, N.O.S .

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, research into compounds containing this group, such as “3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine”, is likely to continue.

Mechanism of Action

Target of Action

The trifluoromethyl group, a common feature in this compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethylation of carbon-centered radical intermediates is a known process . This suggests that the compound may interact with its targets through a radical mechanism, leading to changes in the targets’ structure and function.

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF6NO/c14-10-5-8(13(18,19)20)6-21-11(10)22-9-3-1-2-7(4-9)12(15,16)17/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZRMVATIRHCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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